Cas no 81657-39-8 (5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,13-(acetyloxy)-1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-,(5R,10S,10aR,13S,14aS,15bS)- (9CI))

5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,13-(acetyloxy)-1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-,(5R,10S,10aR,13S,14aS,15bS)- (9CI) structure
81657-39-8 structure
Product Name:5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,13-(acetyloxy)-1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-,(5R,10S,10aR,13S,14aS,15bS)- (9CI)
CAS-Nr.:81657-39-8
MF:C29H35N3O9
MW:569.602908372879
CID:730517
PubChem ID:101305707
Update Time:2025-04-19

5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,13-(acetyloxy)-1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-,(5R,10S,10aR,13S,14aS,15bS)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,13-(acetyloxy)-1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-,(5R,10S,10aR,13S,14aS,15bS)- (9CI)
    • 5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,13-(acetyloxy)-1,10,10a,14,14a,15b-he
    • 5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,13-(acetyloxy)-1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-,(5
    • AC1L4J1T
    • Acetoxyverruculogen
    • 81657-39-8
    • 5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct(lm)indeno(5,6-b)fluorene-11,15(2H,13H)-dione, 13-(acetyloxy)-1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-, (5R-(5alpha,10alpha,10aalpha,13beta,14aalpha,15balpha))-
    • DTXSID601002118
    • 10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-11,15-dioxo-1,2,10,10a,11,13,14,14a,15,15b-decahydro-5H,12H-3,4-dioxa-5a,11a,15a-triazacycloocta[1,2,3-lm]indeno[5,6-b]fluoren-13-yl acetate
    • Inchi: 1S/C29H35N3O9/c1-14(2)9-22-31-19-10-16(38-6)7-8-18(19)23-24(31)21(12-28(4,5)41-40-22)32-26(35)20-11-17(39-15(3)33)13-30(20)27(36)29(32,37)25(23)34/h7-10,17,20-22,25,34,37H,11-13H2,1-6H3/t17-,20-,21-,22+,25-,29+/m0/s1
    • InChI-Schlüssel: SVIHNQHJZUQMBA-CSCOGZIDSA-N
    • Lächelt: O[C@]12C(N3C[C@H](C[C@H]3C(N1[C@H]1CC(C)(C)OO[C@H](/C=C(\C)/C)N3C4C=C(C=CC=4C(=C31)[C@@H]2O)OC)=O)OC(C)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 569.23733
  • Monoisotopenmasse: 569.23733
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 41
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 1140
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 6
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 140
  • XLogP3: 1.4

Experimentelle Eigenschaften

  • Dichte: 1.5
  • Siedepunkt: 769.3°C at 760 mmHg
  • Flammpunkt: 419°C
  • Brechungsindex: 1.678

5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,13-(acetyloxy)-1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-,(5R,10S,10aR,13S,14aS,15bS)- (9CI) Verwandte Literatur

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